N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)thio)acetamide
Description
Historical Development of Thiazole Pharmacophores
The thiazole ring, a five-membered heterocyclic compound containing nitrogen and sulfur atoms, has been a cornerstone of medicinal chemistry since its discovery. The first documented thiazole derivative, chrysean, was synthesized accidentally in 1874 by Wallach during attempts to produce thioformamide. This golden-yellow compound marked the beginning of systematic investigations into thiazole chemistry. The Hantzsch thiazole synthesis, developed in 1889, revolutionized the field by enabling the controlled production of thiazole derivatives through condensation reactions between α-haloketones and thioamides.
By the mid-20th century, researchers recognized thiazole's unique electronic configuration and hydrogen-bonding capabilities, which facilitate interactions with biological targets. The 1950s saw the development of sulfathiazole, an early antibacterial agent that demonstrated the therapeutic potential of thiazole-containing compounds. Modern drug discovery has expanded thiazole applications, with over 18 FDA-approved drugs now containing this scaffold, including cefiderocol (2019) for multidrug-resistant infections and alpelisib (2019) for breast cancer.
Significance of Acetamidophenyl-Thiazole-Piperidine Hybrid Structures
The compound N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)thio)acetamide represents a strategic fusion of three pharmacologically active components:
- Thiazole core : Provides π-π stacking capabilities and hydrogen-bond acceptor sites
- Acetamidophenyl moiety : Enhances solubility and modulates pharmacokinetic properties
- Piperidine subunit : Contributes to membrane permeability and target affinity
This hybrid architecture leverages synergistic effects observed in related structures. For instance, piperidinyl thiazole isoxazolines demonstrate potent fatty acid amide hydrolase (FAAH) inhibition (Ki = pM range), while analogous thiazole-acetamide hybrids show antimicrobial activity against Gram-negative pathogens.
Table 1: Comparative Analysis of Hybrid Thiazole Derivatives
Current Research Landscape on Thiazole-Containing Heterocyclic Systems
Recent advances (2020–2025) highlight three key research directions:
- Targeted drug delivery : Thiazole-containing siderophore conjugates (e.g., cefiderocol) exploit bacterial iron transport systems
- Kinase inhibition : Thiazole derivatives show promise as PI3Kα inhibitors (e.g., alpelisib)
- Hybrid systems : Integration with piperidine (as in EVT-2768094) enhances blood-brain barrier penetration
Structural biology studies reveal that the thiazole's sulfur atom frequently participates in hydrophobic interactions with enzyme active sites, while the nitrogen atom forms hydrogen bonds with catalytic residues. Computational modeling of similar compounds predicts strong binding affinity (ΔG < -9 kcal/mol) for cancer-related targets like EGFR and VEGFR.
Research Objectives and Scholarly Significance
This analysis addresses critical gaps in understanding this compound by:
- Systematically evaluating its synthetic accessibility via Hantzsch-derived methodologies
- Analyzing structure-activity relationships through comparative molecular field analysis
- Identifying potential biological targets using pharmacophore mapping techniques
The compound's unique combination of thioacetamide bridging and piperidine substitution positions it as a candidate for dual-action therapeutics, potentially addressing antimicrobial resistance and oncogenic signaling pathways simultaneously. Future studies should prioritize crystallographic characterization to validate computational docking predictions and optimize synthetic yields beyond current benchmarks (typically 45–68% for complex thiazoles).
(Article continues with subsequent sections per outline)
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[[4-(2-oxo-2-piperidin-1-ylethyl)-1,3-thiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S2/c1-14(25)21-15-5-7-16(8-6-15)22-18(26)13-29-20-23-17(12-28-20)11-19(27)24-9-3-2-4-10-24/h5-8,12H,2-4,9-11,13H2,1H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTVCAVGZRGSJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)thio)acetamide is a complex organic compound with notable biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, particularly in the fields of oncology and neuropharmacology.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 941891-73-2 |
| Molecular Formula | C20H24N4O3S2 |
| Molecular Weight | 432.6 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, integrating thiazole and piperidine moieties. Key steps include:
- Formation of the thiazole ring.
- Coupling with piperidine derivatives.
- Acetylation to yield the final product.
These synthetic pathways are crucial for producing the compound in quantities sufficient for biological testing.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, particularly MCF-7 breast cancer cells. The compound demonstrated an IC50 value of approximately 0.32 µM, indicating potent anticancer properties .
The biological activity is primarily attributed to its ability to inhibit specific enzymes involved in cancer progression and neurodegenerative diseases. For example, compounds similar in structure have shown promising results as acetylcholinesterase (AChE) inhibitors, which are beneficial in treating Alzheimer's disease by increasing acetylcholine levels in the brain .
Study 1: In Vitro Evaluation
In a study assessing various thiazole derivatives, this compound was evaluated for its AChE inhibitory activity. The compound exhibited significant inhibition, suggesting potential therapeutic applications in neurodegenerative diseases .
Study 2: Anticancer Efficacy
A comprehensive evaluation of the anticancer properties revealed that this compound not only inhibited cell proliferation but also induced apoptosis in MCF-7 cells. The mechanism involved the activation of apoptotic pathways, confirmed through flow cytometry assays .
Comparison with Similar Compounds
Piperidine vs. Piperazine Derivatives
- Target Compound : The piperidine ring contributes to lipophilicity and conformational rigidity.
- Compound: N-(Benzo[d]thiazol-2-yl)-2-(4-(2-oxo-2-(piperazin-1-yl)ethyl)piperazin-1-yl)acetamide replaces piperidine with piperazine, introducing an additional nitrogen atom. ~290°C for piperidine analogs) .
- Impact : Piperazine derivatives may exhibit improved solubility but reduced membrane permeability compared to piperidine-containing compounds.
Thiazole Substitution Patterns
- Compounds : Compounds 13–18 feature 4-arylthiazole groups (e.g., p-tolyl, 4-methoxyphenyl) instead of the target’s 4-(2-oxo-2-(piperidin-1-yl)ethyl)thiazole. For example:
- Impact : Aryl groups enhance π-π stacking but lack the target’s oxo-piperidine moiety, which may optimize interactions with enzymatic pockets.
Thioacetamide Linker Variations
- Compounds: 2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide (1c) uses a pyridine-thioacetamide scaffold.
- Compound : 2-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide replaces piperidine with pyrrolidine, shortening the aliphatic ring. This may alter binding kinetics due to reduced steric bulk .
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups : ’s N-(4-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide includes a nitro group, which increases polarity but may limit passive diffusion .
- Methoxy Groups : ’s 2-(4-methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide shows moderate lipophilicity, balancing solubility and permeability .
MMP Inhibition ()
Thiazole derivatives with piperazine/piperidine moieties (e.g., compound 13, IC₅₀ = 0.12 µM for MMP-9) demonstrate potent MMP inhibition, suggesting the target compound may share this activity .
Anticancer Activity ()
Data Tables
Table 1. Structural and Physicochemical Comparison
*Estimated based on structural formula.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)thio)acetamide?
- Methodology : Synthesis typically involves sequential acylation, thioether coupling, and cyclization. Key steps include:
- Thiazole ring formation : Reacting 2-aminothiazole derivatives with α-bromo ketones under reflux in ethanol or DMF .
- Thioacetamide linkage : Using thioglycolic acid or its derivatives with thiol-reactive intermediates (e.g., bromoacetylated precursors) in basic conditions (pH 8–9) .
- Piperidine incorporation : Alkylation of the 2-oxoethyl group with piperidine in anhydrous dichloromethane or acetonitrile, catalyzed by triethylamine .
- Analytical validation : Confirm intermediates via TLC (Rf values 0.3–0.5 in ethyl acetate/hexane) and final product purity via NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and HRMS (exact mass ±0.001 Da) .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodology :
- pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Stability is typically highest at pH 6–8 due to reduced hydrolysis of the thioacetamide bond .
- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points (>200°C common for thiazole-acetamide hybrids) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case study : Discrepancies in IC50 values (e.g., 2–50 µM in kinase inhibition assays) may arise from:
- Assay conditions : Variations in ATP concentration (1–10 mM) or incubation time (30–120 min) .
- Structural analogs : Compare activity of derivatives (e.g., piperidine vs. morpholine substitutions) to isolate pharmacophore contributions .
- Resolution : Standardize assays using recombinant enzymes (e.g., EGFR kinase) and include positive controls (e.g., gefitinib) to normalize data .
Q. How can computational modeling predict target binding modes and optimize selectivity?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., PARP-1 or HDACs). Key interactions include:
- Hydrogen bonding between the acetamide carbonyl and Arg96 (PARP-1).
- Hydrophobic packing of the thiazole ring in a conserved pocket .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å acceptable) .
- Validation : Synthesize top-scoring analogs and validate via SPR (KD <10 nM for high-affinity binders) .
Key Challenges and Solutions
- Low aqueous solubility : Address via PEGylation or co-crystallization with cyclodextrins (↑ solubility by 10–50×) .
- Off-target effects : Use CRISPR-Cas9 knockout models to identify and mitigate interactions with non-target kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
